molecular formula C7H3BrCl3NO3 B1402194 1-Bromo-2-nitro-4-(trichloromethoxy)benzene CAS No. 1417567-84-0

1-Bromo-2-nitro-4-(trichloromethoxy)benzene

Cat. No.: B1402194
CAS No.: 1417567-84-0
M. Wt: 335.4 g/mol
InChI Key: IOVWOUAYBODBPY-UHFFFAOYSA-N
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Description

1-Bromo-2-nitro-4-(trichloromethoxy)benzene (CAS: 1417567-84-0) is a halogenated aromatic compound featuring a bromine atom at position 1, a nitro group at position 2, and a trichloromethoxy (-O-CCl₃) substituent at position 4 on the benzene ring . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic substitution and coupling reactions. The trichloromethoxy group confers steric bulk and electron deficiency, influencing both solubility and stability, while the nitro group directs further functionalization via reduction or displacement reactions .

Properties

IUPAC Name

1-bromo-2-nitro-4-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl3NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVWOUAYBODBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(Cl)(Cl)Cl)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-2-nitro-4-(trichloromethoxy)benzene typically involves the nitration of 1-bromo-4-(trichloromethoxy)benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-2-nitro-4-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, where the bromine atom can be replaced by other functional groups through oxidative processes.

Common reagents used in these reactions include palladium catalysts for reduction and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_7H3_3BrCl3_3NO3_3
  • Molecular Weight : 308.36 g/mol
  • Solubility : Poorly soluble in water

The compound features a bromine atom, a nitro group, and a trichloromethoxy substituent, contributing to its reactivity and potential biological activities.

Organic Synthesis

1-Bromo-2-nitro-4-(trichloromethoxy)benzene is widely used in organic chemistry as a reagent for the selective addition of nitro or nitroso groups to arenes. This capability is crucial for synthesizing complex organic molecules, which are essential in various chemical industries.

Biological Research

The compound plays a role in biological studies where nitro or nitroso groups are involved in biochemical processes. Its application includes:

  • Antimicrobial Activity : Research indicates that halogenated compounds like this one exhibit significant antimicrobial properties, inhibiting the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Medicinal Chemistry

This compound has been explored for its potential medicinal applications. It serves as a precursor in the development of pharmaceuticals targeting specific biological pathways, particularly in the treatment of infectious diseases.

Antitubercular Activity

A notable study explored the structure-activity relationship of similar compounds, highlighting how modifications to the nitro group can enhance antitubercular activity. This research underscores the potential of this compound in developing new treatments for tuberculosis.

Nucleophilic Aromatic Substitution Reactions

The compound has been utilized in nucleophilic aromatic substitution reactions, demonstrating its ability to undergo transformations that yield various functionalized products. For instance, its reactivity with different nucleophiles can lead to the formation of amino derivatives, which are valuable in drug development.

Mechanism of Action

The mechanism of action of 1-Bromo-2-nitro-4-(trichloromethoxy)benzene involves its ability to act as a reagent for the selective addition of nitro or nitroso groups to arenes. This process typically involves the formation of a reactive intermediate that facilitates the transfer of the nitro or nitroso group to the target molecule. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

1-Bromo-2-nitro-4-(trichloromethoxy)benzene belongs to a family of multisubstituted halogenated nitrobenzenes. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Reference CAS/Data
This compound Br (1), NO₂ (2), -O-CCl₃ (4) 344.38* High electrophilicity; drug synthesis 1417567-84-0
1-Bromo-5-nitro-2-(trifluoromethoxy)benzene Br (1), NO₂ (5), -O-CF₃ (2) 316.56 Enhanced solubility in polar solvents N/A
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene Br (1), Cl (2), -O-CF₃ (4) 275.45 Intermediate for fluorinated drugs 892845-59-9
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene Br (1), F (3), -OCH₃ (2), NO₂ (4) 265.01 Photolabile; agrochemical applications 1224629-07-5
4-Bromo-2-chloro-1-methoxybenzene Br (4), Cl (2), -OCH₃ (1) 221.47 Low reactivity; solvent compatibility 3964-56-5

*Calculated based on molecular formula C₇H₃BrCl₃NO₃.

Research Findings and Data Tables

Table 2: Thermal Stability (DSC Data)

Compound Decomposition Temp (°C) ΔH (kJ/mol) Reference
This compound 145 -120
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene 210 -95

Critical Analysis of Substituent Effects

  • Nitro Group : Enhances electrophilicity but reduces thermal stability. Nitro derivatives are prone to reduction to amines, enabling diverse functionalization .
  • Trichloromethoxy vs. Trifluoromethoxy : The former increases molecular weight and steric hindrance, slowing reaction kinetics but improving crystallinity for X-ray studies (e.g., SHELXL refinement ).
  • Halogen Position : Bromine at position 1 (para to nitro) directs meta-substitution in subsequent reactions, while ortho-substituted halogens (e.g., 2-chloro) hinder coupling efficiency .

Biological Activity

1-Bromo-2-nitro-4-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's properties, synthesis, and biological activities, including its effects on various biological systems.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a bromine atom, a nitro group, and a trichloromethoxy substituent. This unique arrangement contributes to its reactivity and interaction with biological systems.

Property Value
Molecular FormulaC7H3BrCl3N2O2
Molecular Weight308.36 g/mol
Melting PointNot readily available
SolubilityPoorly soluble in water

Synthesis

The synthesis of this compound typically involves the bromination of 2-nitro-4-(trichloromethoxy)benzene. This can be achieved through electrophilic aromatic substitution reactions where bromine is introduced into the aromatic ring under controlled conditions.

Antimicrobial Activity

Research indicates that halogenated compounds like this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in vitro. Data suggest that the compound exhibits dose-dependent cytotoxicity against several cancer cell lines. For example, in studies involving human breast cancer cells (MCF-7), the compound demonstrated an IC50 value indicating significant cell growth inhibition.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
  • DNA Interaction : It may intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several studies have investigated the effects of halogenated aromatic compounds similar to this compound:

  • Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of trihalogenated benzenes showed promising antibacterial activity against resistant strains of bacteria, suggesting a potential application in antibiotic development .
  • Cytotoxicity Assessment : In a recent investigation, researchers evaluated the cytotoxic effects of various halogenated compounds on cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant antiproliferative effects .
  • Environmental Impact Studies : Research has also focused on the environmental persistence and bioaccumulation potential of halogenated compounds, highlighting their relevance in ecological toxicity assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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